Cas no 81764-16-1 (4-Chloroquinolin-8-amine)

4-Chloroquinolin-8-amine structure
4-Chloroquinolin-8-amine structure
Product Name:4-Chloroquinolin-8-amine
N.o CAS:81764-16-1
MF:C9H7ClN2
MW:178.618280649185
MDL:MFCD18448245
CID:1024024
PubChem ID:12604274
Update Time:2025-06-08

4-Chloroquinolin-8-amine Propriedades químicas e físicas

Nomes e Identificadores

    • 4-Chloroquinolin-8-amine
    • 4-CHLORO-8-AMINOQUINOLINE
    • 4-chloro-8-Quinolinamine
    • SB68354
    • 4-chloro-quinolin-8-ylamine
    • AMY26224
    • SCHEMBL2515670
    • CS-W005579
    • InChI=1/C9H7ClN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2
    • 8-amino-4-chloro-quinoline
    • 81764-16-1
    • GGVFMKZFUXGDMK-UHFFFAOYSA-N
    • GGVFMKZFUXGDMK-UHFFFAOYSA-
    • MFCD18448245
    • DS-3756
    • 8-amino-4-chloroquinoline
    • AKOS016004287
    • DTXSID10504140
    • 4-Chloro-8-quinolinamine (ACI)
    • (4-Chloroquinolin-8-yl)amine
    • 4-Chloro-8-quinolylamine
    • DB-358247
    • SY058511
    • MDL: MFCD18448245
    • Inchi: 1S/C9H7ClN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2
    • Chave InChI: GGVFMKZFUXGDMK-UHFFFAOYSA-N
    • SMILES: ClC1C2C(=C(C=CC=2)N)N=CC=1

Propriedades Computadas

  • Massa Exacta: 178.0297759g/mol
  • Massa monoisotópica: 178.0297759g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 163
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.3
  • Superfície polar topológica: 38.9Ų

4-Chloroquinolin-8-amine Informações de segurança

4-Chloroquinolin-8-amine Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Fluorochem
227041-250mg
4-Chloroquinolin-8-amine
81764-16-1 95%
250mg
£17.00 2022-02-28
Fluorochem
227041-1g
4-Chloroquinolin-8-amine
81764-16-1 95%
1g
£43.00 2022-02-28
Fluorochem
227041-5g
4-Chloroquinolin-8-amine
81764-16-1 95%
5g
£179.00 2022-02-28
Fluorochem
227041-10g
4-Chloroquinolin-8-amine
81764-16-1 95%
10g
£300.00 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP314-200mg
4-Chloroquinolin-8-amine
81764-16-1 95+%
200mg
114.0CNY 2021-07-10
Chemenu
CM121537-5g
8-Amino-4-chloroquinoline
81764-16-1 95%
5g
$211 2021-08-06
Chemenu
CM121537-10g
8-Amino-4-chloroquinoline
81764-16-1 95%
10g
$351 2021-08-06
Chemenu
CM121537-25g
8-Amino-4-chloroquinoline
81764-16-1 95%
25g
$842 2021-08-06
Chemenu
CM121537-5g
8-Amino-4-chloroquinoline
81764-16-1 95%+
5g
$*** 2023-05-29
Chemenu
CM121537-25g
8-Amino-4-chloroquinoline
81764-16-1 95%+
25g
$775 2022-08-31

4-Chloroquinolin-8-amine Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Stannous chloride
Referência
Synthesis of 7-iodo-4-aminoquinoline derivatives
Semenov, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1980, (7), 972-5

Método de produção 2

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  4 h, 90 °C
1.2 Solvents: Water ;  15 min, cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
2.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Methanol ,  Water ;  0.5 h, rt; 2 h, rt → 50 °C; 50 °C → rt
2.2 Reagents: Ammonia Solvents: Water ;  basified, rt
Referência
Direct amination of nitroquinoline derivatives via nucleophilic displacement of aromatic hydrogen
Wantulok, Jakub ; et al, Molecules, 2021, 26(7),

Método de produção 3

Condições de reacção
1.1 Reagents: Phosphorus oxychloride
2.1 Reagents: Sulfuric acid ,  Nitric acid
3.1 Reagents: Stannous chloride
Referência
Synthesis of 7-iodo-4-aminoquinoline derivatives
Semenov, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1980, (7), 972-5

Método de produção 4

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 30 psi, rt
Referência
A general method for the metal-free, regioselective, remote C-H halogenation of 8-substituted quinolines
Motati, Damoder Reddy; et al, Chemical Science, 2018, 9(7), 1782-1788

Método de produção 5

Condições de reacção
1.1 Reagents: Iron Solvents: Methanol ;  rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Sodium carbonate ;  pH 9, rt
Referência
Effects of the Distance between Radical Sites on the Reactivities of Aromatic Biradicals
Ding, Duanchen; et al, Journal of Organic Chemistry, 2020, 85(13), 8415-8428

Método de produção 6

Condições de reacção
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Methanol ,  Water ;  0.5 h, rt; 2 h, rt → 50 °C; 50 °C → rt
1.2 Reagents: Ammonia Solvents: Water ;  basified, rt
Referência
Direct amination of nitroquinoline derivatives via nucleophilic displacement of aromatic hydrogen
Wantulok, Jakub ; et al, Molecules, 2021, 26(7),

Método de produção 7

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid
2.1 Reagents: Stannous chloride
Referência
Synthesis of 7-iodo-4-aminoquinoline derivatives
Semenov, V. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1980, (7), 972-5

Método de produção 8

Condições de reacção
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  1 h, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  pH 7, 0 °C
2.1 Reagents: Iron Solvents: Methanol ;  rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C; 0 °C → rt; 1 h, rt
2.3 Reagents: Sodium carbonate ;  pH 9, rt
Referência
Effects of the Distance between Radical Sites on the Reactivities of Aromatic Biradicals
Ding, Duanchen; et al, Journal of Organic Chemistry, 2020, 85(13), 8415-8428

Método de produção 9

Condições de reacção
1.1 Solvents: Diphenyl ether ;  220 °C; 30 min, reflux
2.1 Reagents: Phosphorus oxychloride ;  4 h, 90 °C
2.2 Solvents: Water ;  15 min, cooled
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
3.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Methanol ,  Water ;  0.5 h, rt; 2 h, rt → 50 °C; 50 °C → rt
3.2 Reagents: Ammonia Solvents: Water ;  basified, rt
Referência
Direct amination of nitroquinoline derivatives via nucleophilic displacement of aromatic hydrogen
Wantulok, Jakub ; et al, Molecules, 2021, 26(7),

Método de produção 10

Condições de reacção
1.1 30 min, rt → reflux; reflux → 80 °C
1.2 80 °C; 2 h, 80 °C → reflux; 16 h, rt
2.1 Solvents: Diphenyl ether ;  220 °C; 30 min, reflux
3.1 Reagents: Phosphorus oxychloride ;  4 h, 90 °C
3.2 Solvents: Water ;  15 min, cooled
3.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13 - 14
4.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Methanol ,  Water ;  0.5 h, rt; 2 h, rt → 50 °C; 50 °C → rt
4.2 Reagents: Ammonia Solvents: Water ;  basified, rt
Referência
Direct amination of nitroquinoline derivatives via nucleophilic displacement of aromatic hydrogen
Wantulok, Jakub ; et al, Molecules, 2021, 26(7),

4-Chloroquinolin-8-amine Raw materials

4-Chloroquinolin-8-amine Preparation Products

4-Chloroquinolin-8-amine Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:81764-16-1)4-Chloroquinolin-8-amine
Número da Ordem:A864501
Estado das existências:in Stock
Quantidade:10.0g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:46
Preço ($):177.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:81764-16-1)4-Chloroquinolin-8-amine
A864501
Pureza:99%
Quantidade:10.0g
Preço ($):177.0
E- mail